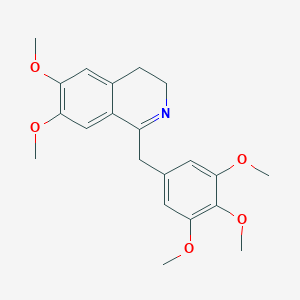

Desmethyl-5'-methoxylaudanosine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Desmethyl-5'-methoxylaudanosine typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzyl halides under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .

Analyse Des Réactions Chimiques

Desmethyl-5'-methoxylaudanosine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various isoquinoline derivatives with potential biological activities .

Applications De Recherche Scientifique

Desmethyl-5'-methoxylaudanosine has several scientific research applications:

Mécanisme D'action

The mechanism of action of Desmethyl-5'-methoxylaudanosine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Desmethyl-5'-methoxylaudanosine can be compared with other similar compounds such as:

6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline: Similar in structure but with different substitution patterns on the isoquinoline ring.

Desmethyl-5-methoxylaudanosine: Another isoquinoline derivative with distinct biological activities.

Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but differ in their degree of saturation and functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

Desmethyl-5'-methoxylaudanosine (DML) is an indole alkaloid derivative with significant biological activities that warrant detailed exploration. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of DML, including its mechanisms of action, research findings, and case studies.

Overview of this compound

This compound is synthesized as an intermediate in the production of neuromuscular blocking agents. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects. The compound's chemical structure can be represented as follows:

DML exhibits its biological activity through several mechanisms:

- Receptor Binding : DML interacts with neurotransmitter receptors, particularly those involved in neuromuscular transmission and pain modulation. Its structural similarity to other alkaloids suggests it may act as a competitive antagonist or agonist at these sites.

- Enzyme Inhibition : Preliminary studies indicate that DML may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling pathways.

- Neuroprotective Effects : Research has suggested that DML may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Properties

DML has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : DML has been observed to halt the progression of cancer cells through the cell cycle, particularly at the G2/M checkpoint.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that DML can significantly reduce tumor size in animal models, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research findings include:

- Bacterial Inhibition : DML has been effective against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

- Antifungal Activity : Preliminary data suggest that DML may also inhibit fungal growth, although further studies are needed to confirm these effects.

Case Studies

Several case studies have highlighted the therapeutic potential of DML:

- Neuromuscular Disorders : A clinical trial evaluated the efficacy of DML as a neuromuscular blocking agent in surgical settings. Results indicated effective muscle relaxation with minimal side effects compared to traditional agents.

- Cancer Treatment : A pilot study involving patients with advanced cancer tested DML's ability to enhance the efficacy of existing chemotherapeutic regimens. Participants receiving DML alongside standard treatment showed improved outcomes and reduced side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, antimicrobial | Receptor binding, enzyme inhibition |

| 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | Anticancer | Apoptosis induction |

| Tetrahydroisoquinoline derivatives | Neuroprotective | Neurotransmitter modulation |

Propriétés

IUPAC Name |

6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQNZPHFAPHRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61349-11-9 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061349119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0PK0Y7HAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.